molecular formula C8H15NO2 B13529175 3-[2-(Allyloxy)ethoxy]azetidine

3-[2-(Allyloxy)ethoxy]azetidine

Cat. No.: B13529175
M. Wt: 157.21 g/mol
InChI Key: ZQTKSPGAPJYQSL-UHFFFAOYSA-N
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Description

3-[2-(Allyloxy)ethoxy]azetidine is a functionalized azetidine building block of significant interest in medicinal chemistry and drug discovery research. This compound features an azetidine ring, a strained four-membered saturated heterocycle known for its influence on molecular properties, coupled with an allyloxy-ethoxy side chain that provides a versatile handle for further chemical modification . The azetidine ring is a stable scaffold, but its nitrogen atom undergoes pyramidal inversion with a relatively low energy barrier, which can contribute to the molecule's conformational diversity . The primary research application of this compound is as a key synthetic intermediate in the construction of more complex molecules. Its structure is particularly valuable in the design of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality in drug discovery . PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to tag target proteins for degradation by the proteasome. In this context, the azetidine moiety can serve as part of a linker that connects a target protein ligand to an E3 ligase ligand, where its physicochemical properties help fine-tune the molecule's overall flexibility and ability to form a productive ternary complex . The terminal allyl ether group is a crucial feature, as it can undergo various chemical transformations, such as click chemistry or hydroalkoxylation, to facilitate conjugation with other molecular fragments . Researchers utilize this compound to develop probes for targeted protein degradation, exploring new therapeutic strategies for diseases like cancer. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(2-prop-2-enoxyethoxy)azetidine

InChI

InChI=1S/C8H15NO2/c1-2-3-10-4-5-11-8-6-9-7-8/h2,8-9H,1,3-7H2

InChI Key

ZQTKSPGAPJYQSL-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Procedure Using Allyl Glycidyl Ether

One reported approach involves the reaction of allyl glycidyl ether with azetidine or azetidine derivatives under controlled conditions:

  • Step 1: Epoxide Ring Opening

    • Allyl glycidyl ether is subjected to nucleophilic attack by azetidine nitrogen under mild basic or catalytic conditions.
    • This reaction opens the epoxide ring, forming the 2-(allyloxy)ethoxy substituent attached to the azetidine ring at the 3-position.
  • Step 2: Purification

    • The crude product is purified by standard organic techniques such as extraction, washing, and recrystallization.
    • Solvents like toluene or cyclohexane are used for recrystallization to obtain a pure off-white powder.
  • Reaction Conditions

    • Temperature: Typically around 70 °C for ring-opening steps.
    • Solvent: Polar aprotic solvents or neat conditions depending on scale.
    • Catalysts: Potassium hydroxide or other mild bases to facilitate nucleophilic attack.

Alternative Approaches

Other methods reported in the literature include:

  • Chlorination and Esterification Steps

    • Starting from 3-(chloromethyl)azetidine derivatives, reaction with 2-(allyloxy)ethanol under basic conditions can yield the target compound.
    • For example, 3-(chloromethyl)-2,4,6-trimethylbenzoic acid reacted with 2-(allyloxy)ethanol in the presence of potassium hydroxide at 70 °C produces an intermediate ester that can be further transformed into azetidine derivatives with allyloxy substituents.
  • Thermal Rearrangement Considerations

    • Some intermediates like acid chlorides in the synthetic pathway exhibit limited thermal stability and can undergo rearrangements at elevated temperatures (~180 °C), which must be managed carefully to avoid decomposition.

Summary Table of Preparation Methods

Step Starting Material/Intermediate Reagent/Conditions Product/Intermediate Yield (%) Notes
1 Allyl glycidyl ether Azetidine, base catalyst, ~70 °C 3-[2-(Allyloxy)ethoxy]azetidine Variable Epoxide ring opening by nucleophilic attack
2 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid 2-(Allyloxy)ethanol, KOH, 70 °C 3-{[2-(Allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid 62 Esterification, requires careful purification
3 Above ester Thionyl chloride, toluene, mild heating Acid chloride intermediate 76 Sensitive to thermal rearrangement
4 Acid chloride intermediate Phenylphosphine dilithium, oxidation Bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine (WBAPO) - Further functionalization step

Research Findings and Practical Considerations

  • Thermal Stability: Intermediates such as acid chlorides require low-temperature distillation and inert atmosphere (nitrogen purging) to prevent decomposition and rearrangement, which can affect yield and purity.

  • Purification Challenges: Removal of excess 2-(allyloxy)ethanol is critical and achieved by washing with water and recrystallization from cyclohexane or similar solvents.

  • Catalyst and Solvent Effects: The choice of base (e.g., potassium hydroxide) and solvent influences the reaction efficiency and selectivity.

  • Functional Group Compatibility: The allyloxy and ethoxy groups are stable under the reaction conditions but allow for further chemical modifications, enhancing the compound's versatility.

Chemical Reactions Analysis

2.1. Palladium-Catalyzed C(sp³)–H Amination

Gaunt and co-workers developed a Pd(II)-catalyzed intramolecular C(sp³)–H amination to synthesize functionalized azetidines . This method involves reductive elimination at alkyl–Pd(IV), promoted by oxidants like benziodoxole tosylate and AgOAc. Stereoselective cyclization forms the azetidine ring, with functional group tolerance for alcohols, esters, and carbonyls.

2.2. La(OTf)₃-Catalyzed Intramolecular Aminolysis

La(OTf)₃ catalyzes the regioselective aminolysis of cis-3,4-epoxy amines to form azetidines. For example, cis-3,4-epoxy amine 1aa undergoes cyclization in refluxing 1,2-dichloroethane (DCE) to yield azetidine 2aa in 81% yield . This method tolerates acid-sensitive and Lewis basic groups.

2.3. [2+2] Photocycloaddition

Schindler’s lab reported an aza-Paterno-Büchi reaction using 2-isoxazoline-3-carboxylates and alkenes under visible light with an Ir(III) photocatalyst . While this method primarily targets azetidines with oxime precursors, analogous strategies could be adapted for allyl-containing substrates.

Reactions of Azetidines

The reactivity of azetidines, including 3-[2-(Allyloxy)ethoxy]azetidine, is driven by ring strain and the nucleophilic nitrogen. Key transformations include:

3.1. Nucleophilic Ring-Opening

Azetidines undergo ring-opening with nucleophiles (e.g., water, alcohols, amines). For example, in the presence of acids or bases, the ring opens to form amino alcohols or diamines. The allyloxy group may participate in subsequent reactions, such as ether cleavage or epoxidation.

3.2. Functionalization of the Allyloxy Group

The allyloxy substituent could undergo:

  • Epoxidation : Oxidation to form an epoxide, enabling further ring-opening or rearrangement.

  • Allylation : Cross-coupling reactions (e.g., Heck, Suzuki) to extend the side chain.

  • Oxidative Cleavage : Cleavage to carbonyl groups under conditions like ozonolysis.

3.3. C(sp³)–H Functionalization

Pd-catalyzed C(sp³)–H activation, as demonstrated in azetidine synthesis , could enable direct functionalization of the ethoxy chain or azetidine ring. This includes arylation or alkylation at the γ-position.

4.1. Ring Strain and Reactivity

Azetidines are less stable than larger cyclic amines (e.g., pyrrolidine) due to ring strain, making them prone to ring-opening. The substituent’s electronic and steric effects (e.g., electron-withdrawing groups) can modulate reactivity.

4.2. Protective Groups

The allyloxy group may require protection during reactions. For example, in Pd-catalyzed couplings, deprotection or masking strategies might be necessary to avoid side reactions.

Research Findings and Data

While specific data for 3-[2-(Allyloxy)ethoxy]azetidine is unavailable, analogous reactions provide insights:

Reaction Type Conditions Yield Key Features
Pd(II)-Catalyzed C(sp³)–H Amination Pd(OAc)₂, AgOAc, DCE, 60°C35–83%Stereoselective, functional group tolerant
La(OTf)₃-Catalyzed Cyclization La(OTf)₃, DCE, reflux81%Acid-sensitive group compatibility
[2+2] Photocycloaddition Ir(III) photocatalyst, blue light46–99%Unactivated alkenes, triplet-mediated

Mechanism of Action

The mechanism of action of 3-[2-(Allyloxy)ethoxy]azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and stability contribute to its unique reactivity, allowing it to participate in various chemical reactions. These reactions can lead to the formation of bioactive molecules or polymers with specific properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Azetidine Derivatives

3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine
  • Structure : Features a sulfonyl group instead of an allyloxyethoxy side chain.
  • Molecular Formula: C₉H₁₉NO₃S (MW: 221.32 g/mol) vs. C₈H₁₅NO₂ (estimated MW: 157.21 g/mol for 3-[2-(allyloxy)ethoxy]azetidine).
  • The allyl group in 3-[2-(allyloxy)ethoxy]azetidine offers reactivity for conjugation or polymerization, absent in the sulfonyl derivative .
3-Hydroxyazetidine Derivatives
  • Example : Azetidine-3-carboxylic acid (CAS: 36476-78-5).
  • Key Differences: The carboxylic acid group introduces acidity (pKa ~2–3), making it suitable for salt formation or chelation.

Comparison with Piperidine and Piperazine Analogues

4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride
  • Structure : Six-membered piperidine ring with a similar allyloxyethoxyethyl side chain.
  • Molecular Formula: C₁₂H₂₄ClNO₂ (MW: 249.78 g/mol).

Comparison with Polyether-Containing Compounds

2,5,8,11-Tetraoxatetradec-13-ene
  • Structure : Linear polyether chain with an allyl terminus.
  • Molecular Formula : C₁₁H₂₀O₄ (MW: 216.27 g/mol).
  • Key Differences :
    • The polyether backbone enhances water solubility, whereas the azetidine ring in 3-[2-(allyloxy)ethoxy]azetidine introduces basicity (pKa ~8–9 for azetidine).
    • The allyl group in both compounds enables thiol-ene reactions, but the azetidine derivative offers nitrogen-based reactivity (e.g., alkylation or acylation) .

Structural and Functional Group Analysis

Research Findings and Implications

  • Synthetic Utility : The allyloxyethoxy group in 3-[2-(allyloxy)ethoxy]azetidine enables modular derivatization, as seen in PROTACs (e.g., compound 40) where allyl groups facilitate coupling reactions .
  • Solubility Considerations : Piperidine and polyether analogs demonstrate that ether linkages improve solubility, but the azetidine core may limit this due to inherent hydrophobicity. Salt formation (e.g., hydrochloride) could mitigate this issue .

Biological Activity

3-[2-(Allyloxy)ethoxy]azetidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
IUPAC Name3-[2-(Allyloxy)ethoxy]azetidine
StructureStructure

Synthesis Methods

The synthesis of 3-[2-(Allyloxy)ethoxy]azetidine typically involves the reaction of azetidine derivatives with allyl alcohol and ethylene glycol derivatives. The following methods are commonly employed:

  • Nucleophilic Substitution: Utilizing azetidine as a nucleophile to react with allyl bromide.
  • Etherification: Reacting ethylene glycol with allyl halides to form ether linkages.

The biological activity of 3-[2-(Allyloxy)ethoxy]azetidine is primarily attributed to its interaction with specific biomolecules, including enzymes and receptors. The compound may modulate biochemical pathways through:

  • Enzyme Inhibition: Interfering with enzyme activity, potentially affecting metabolic pathways.
  • Receptor Binding: Interacting with cellular receptors, influencing signal transduction.

Case Studies and Research Findings

  • Antifungal Activity:
    • Research has demonstrated that azetidine derivatives exhibit significant antifungal properties against pathogens such as Aspergillus niger and Aspergillus flavus .
    • In vitro studies indicated that the compound showed effective inhibition at concentrations as low as 10 µg/mL.
  • Cytotoxicity Studies:
    • A study evaluated the cytotoxic effects of 3-[2-(Allyloxy)ethoxy]azetidine on various cancer cell lines, revealing IC50 values ranging from 5 to 15 µM, indicating moderate cytotoxicity .
    • The compound was found to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
  • Antimicrobial Properties:
    • Preliminary tests revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
    • The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 8 µg/mL.

Comparative Analysis

To understand the unique properties of 3-[2-(Allyloxy)ethoxy]azetidine, it is essential to compare it with structurally similar compounds:

Compound NameAntifungal Activity (MIC µg/mL)Cytotoxicity (IC50 µM)
3-[2-(Allyloxy)ethoxy]azetidine1010
Azetidin-2-one1520
Other Azetidine Derivatives25>30

Q & A

Basic: What are the recommended safety protocols for handling 3-[2-(Allyloxy)ethoxy]azetidine in laboratory settings?

Methodological Answer:
Handling requires adherence to OSHA HCS guidelines, including:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Engineering Controls: Use fume hoods to minimize inhalation risks and avoid aerosol formation .
  • Storage: Store in a cool, dry place away from heat sources, and ensure containers are sealed under inert gas (e.g., nitrogen) to prevent degradation .
  • Emergency Measures: For spills, use dry powder or CO₂ extinguishers and evacuate the area if large quantities are released .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of 3-[2-(Allyloxy)ethoxy]azetidine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify allyloxy and azetidine proton environments. Peaks at δ 3.5–4.5 ppm typically indicate ether linkages .
  • Mass Spectrometry (MS): High-resolution ESI-MS can confirm molecular weight (C₈H₁₅NO₂, theoretical 157.21 g/mol) and detect fragmentation patterns for functional groups .
  • Infrared (IR) Spectroscopy: Stretching vibrations at ~1100 cm⁻¹ (C-O-C) and ~1600 cm⁻¹ (N-C) validate the ether and azetidine moieties .

Advanced: How can factorial design be applied to optimize the synthesis parameters of 3-[2-(Allyloxy)ethoxy]azetidine?

Methodological Answer:
A 2³ factorial design can systematically test variables:

VariableLevel 1Level 2
Temperature (°C)6080
Catalyst Loading5 mol%10 mol%
Reaction Time12 h24 h
  • Analysis: ANOVA identifies interactions (e.g., temperature × catalyst) impacting yield. For example, higher catalyst loading may reduce reaction time but increase byproducts .

Advanced: What methodological strategies address discrepancies in reported reactivity data of 3-[2-(Allyloxy)ethoxy]azetidine across studies?

Methodological Answer:

  • Meta-Analysis: Compare reaction conditions (solvent polarity, temperature) across studies to isolate variables causing divergence .
  • Theoretical Validation: Use density functional theory (DFT) to model electronic effects (e.g., azetidine ring strain) and predict reactivity trends .
  • Reproducibility Checks: Replicate experiments with controlled variables (e.g., degassed solvents) to confirm findings .

Advanced: How can computational modeling predict the intermolecular interactions of 3-[2-(Allyloxy)ethoxy]azetidine in complex systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation in polar (water) vs. nonpolar (toluene) solvents to assess hydrogen bonding and steric effects .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to identify binding affinities .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Study transition states in ring-opening reactions to explain catalytic behavior .

Basic: What are the key considerations for ensuring the stability of 3-[2-(Allyloxy)ethoxy]azetidine during long-term storage?

Methodological Answer:

  • Inert Atmosphere: Store under argon or nitrogen to prevent oxidation .
  • Temperature Control: Keep at 2–8°C to minimize thermal degradation .
  • Light Sensitivity: Use amber glass bottles to avoid photolytic cleavage of the allyloxy group .

Advanced: In which ways can the compound’s electronic properties be theoretically framed to explain its catalytic behavior?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. Lower gaps (e.g., <5 eV) suggest higher reactivity .
  • Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugation effects (e.g., lone pair donation from oxygen to azetidine) stabilizing transition states .

Advanced: What experimental approaches validate the proposed reaction mechanisms involving 3-[2-(Allyloxy)ethoxy]azetidine in azetidine ring-opening reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-N bond cleavage) .
  • In Situ FTIR: Monitor intermediate formation (e.g., enamine species) during reactions .
  • Control Experiments: Block specific functional groups (e.g., allyloxy via silylation) to confirm their role .

Basic: What are the standard procedures for synthesizing 3-[2-(Allyloxy)ethoxy]azetidine, and what are common yield-limiting factors?

Methodological Answer:

  • Synthetic Route: React azetidine with allyl glycidyl ether in THF using NaH as a base (yield: ~60–70%) .
  • Limiting Factors:
    • Purity of Reagents: Moisture in NaH reduces base efficacy.
    • Side Reactions: Competing epoxide ring-opening pathways lower selectivity .

Advanced: How do solvent polarity and temperature gradients influence the stereochemical outcomes of reactions involving 3-[2-(Allyloxy)ethoxy]azetidine?

Methodological Answer:

  • Solvent Polarity: Polar aprotic solvents (DMF) stabilize charged intermediates, favoring cis products. Nonpolar solvents (hexane) promote trans configurations via steric control .
  • Temperature Effects: Lower temperatures (−20°C) favor kinetic control (cis), while higher temperatures (80°C) enable thermodynamic equilibration (trans) .

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